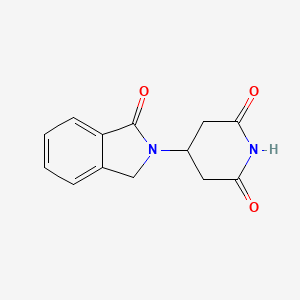
4-(3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione is an organic compound that features a piperidinedione core substituted with an isoindolyl group. This compound is known for its significant role in medicinal chemistry, particularly in the development of drugs with immunomodulatory and anti-cancer properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione can be achieved through various synthetic routes. One common method involves the reaction of a piperidinedione derivative with an isoindolyl precursor under controlled conditions. The reaction typically requires the use of a suitable solvent, such as dimethyl sulfoxide or methanol, and may involve heating to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced techniques such as chromatography and crystallization may be employed to purify the compound .
化学反応の分析
Types of Reactions
4-(3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
科学的研究の応用
4-(3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: It is a key intermediate in the synthesis of drugs with immunomodulatory and anti-cancer properties.
Industry: The compound is utilized in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of 4-(3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione involves its interaction with specific molecular targets. For example, in the context of lenalidomide derivatives, the compound acts as a ligand for the ubiquitin E3 ligase cereblon. This interaction leads to the degradation of specific transcription factors, such as IKAROS family zinc finger 1 (IKZF1) and IKZF3, which play a role in the regulation of immune responses and cancer cell proliferation .
類似化合物との比較
Similar Compounds
3-(4-Nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione: This compound is structurally similar but contains a nitro group instead of a hydrogen atom at the 4-position of the isoindolyl ring.
3-(4-Hydroxy-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione: This compound features a hydroxyl group at the 4-position of the isoindolyl ring.
Uniqueness
4-(3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a ligand for cereblon and induce targeted protein degradation sets it apart from other similar compounds .
特性
CAS番号 |
26581-91-9 |
|---|---|
分子式 |
C13H12N2O3 |
分子量 |
244.25 g/mol |
IUPAC名 |
4-(3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C13H12N2O3/c16-11-5-9(6-12(17)14-11)15-7-8-3-1-2-4-10(8)13(15)18/h1-4,9H,5-7H2,(H,14,16,17) |
InChIキー |
HQJCJCCAXMOMEU-UHFFFAOYSA-N |
SMILES |
C1C(CC(=O)NC1=O)N2CC3=CC=CC=C3C2=O |
正規SMILES |
C1C(CC(=O)NC1=O)N2CC3=CC=CC=C3C2=O |
Key on ui other cas no. |
26581-91-9 |
同義語 |
2-(2,6-dioxopiperidine-4-yl)phthalimidine EM 16 EM16 M-16 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















